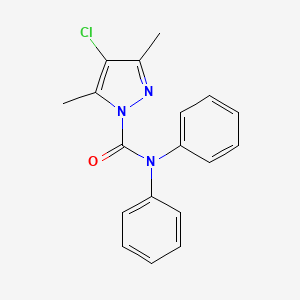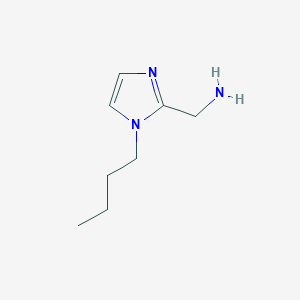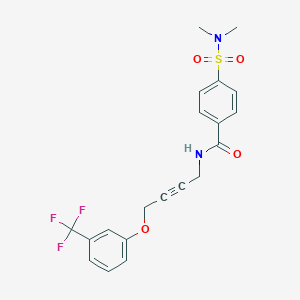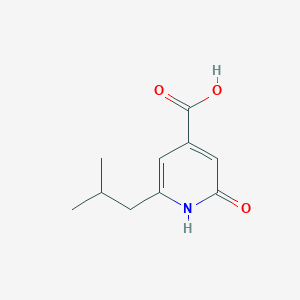![molecular formula C19H19N3O3S B2503954 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 903280-50-2](/img/structure/B2503954.png)
4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and receptors, as well as for their antiproliferative properties against different cancer cell lines. The papers provided discuss various derivatives of benzenesulfonamides, their synthesis, and biological evaluation, which can provide insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with different aromatic or heteroaromatic substituents. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the introduction of a nitrophenyl thiazolyl group to the benzenesulfonamide . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the formation of a key intermediate before introducing the sulfonamide group . These methods could be relevant to the synthesis of the compound , which likely involves the attachment of a 6-methoxypyridazinyl group to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of aromatic rings and substituents that can form various intermolecular interactions. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π-π interactions and hydrogen bonding, contributing to a three-dimensional network . Similarly, the crystal structures of other derivatives reveal the importance of C-H...π and C-H...O interactions in the formation of supramolecular architectures . These findings suggest that the molecular structure of "this compound" would also exhibit such interactions, influencing its solid-state conformation and potentially its biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, often as a result of their functional groups. The presence of a sulfonamide group can lead to reactions involving nucleophilic substitution or the formation of hydrogen bonds. The reactivity of the compound can also be influenced by the substituents on the aromatic rings, as seen in the synthesis of different derivatives . The specific chemical reactions of "this compound" would depend on the reactivity of the methoxypyridazinyl group and its interaction with the sulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. For example, the presence of methoxy, hydroxy, or fluorine substituents can significantly affect the compound's solubility, melting point, and ability to form crystals . The electronic properties of the substituents can also influence the acidity of the sulfonamide group and its ability to form hydrogen bonds. The compound "this compound" would likely exhibit properties consistent with its molecular structure, such as solubility in organic solvents and the potential to form stable crystals with distinct intermolecular interactions.
科学的研究の応用
Application in Vasospasm Prevention
A study by (Zuccarello et al., 1996) explored the efficacy of endothelin receptor antagonists, including compounds structurally related to 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, in preventing cerebral vasospasm resulting from subarachnoid hemorrhage. The study highlighted the potential of these compounds in treating vasospasm in humans.
Role in Antimicrobial Activity
Research by (Chatterjee et al., 2022) and (El-Gaby et al., 2018) indicates the involvement of sulfonamide derivatives, similar to this compound, in antimicrobial activities. These compounds have been tested against various microbes, demonstrating their significance in developing new antimicrobial agents.
Cognitive Enhancement Properties
A 2006 study by (Hirst et al., 2006) investigated the cognitive enhancement properties of SB-399885, a compound structurally related to this compound. The study found that it effectively improved cognitive functions in animal models, indicating its potential use in treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.
Cancer Treatment Potential
The study by (Motavallizadeh et al., 2014) demonstrates the antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, compounds structurally akin to this compound, against various cancer cell lines. This suggests their potential as lead agents in cancer treatment.
将来の方向性
特性
IUPAC Name |
4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-14-4-10-17(11-5-14)26(23,24)22-16-8-6-15(7-9-16)18-12-13-19(25-2)21-20-18/h4-13,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLFERUQCLUKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)


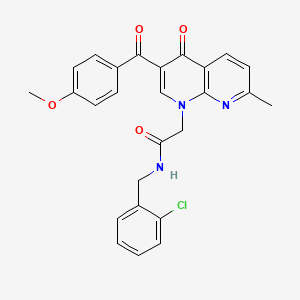
![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)
![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)
